molecular formula C12H17NO2 B1430838 Methyl 3-[3-(dimethylamino)phenyl]propanoate CAS No. 1234503-56-0

Methyl 3-[3-(dimethylamino)phenyl]propanoate

Cat. No.: B1430838
CAS No.: 1234503-56-0
M. Wt: 207.27 g/mol
InChI Key: ZYNQHQZLWXVHII-UHFFFAOYSA-N
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Description

Methyl 3-[3-(dimethylamino)phenyl]propanoate is a methyl ester derivative featuring a propanoate backbone substituted with a 3-(dimethylamino)phenyl group at the β-position. The dimethylamino group contributes to its electron-donating properties and solubility, which are critical for interactions in biological systems.

Properties

IUPAC Name

methyl 3-[3-(dimethylamino)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNQHQZLWXVHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Esterification Route

A common synthetic route involves the alkylation of a dimethylaminophenyl derivative with a suitable propanoate precursor, followed by esterification:

  • Step 1: Formation of 3-(dimethylamino)phenylpropanoic acid or its precursor
    This can be achieved by Friedel-Crafts alkylation or acylation of a dimethylaminobenzene derivative with an appropriate haloalkanoic acid or its equivalent.

  • Step 2: Esterification to methyl ester
    The carboxylic acid intermediate is then esterified using methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to yield this compound.

This method is widely used due to its straightforward approach and relatively high yields.

Catalytic Hydrogenation and Methylation Method

Another method, inspired by related amine-containing propanoate synthesis, involves:

  • Preparation of a nitrile intermediate (such as 3-(dimethylamino)phenylpropionitrile) via Friedel-Crafts alkylation of dimethylaminobenzene with acrylonitrile or related nitrile compounds.
  • Catalytic hydrogenation of the nitrile to the corresponding amine.
  • Subsequent methylation of the amine group to introduce the dimethylamino substituent.
  • Hydrolysis and esterification to obtain the methyl ester.

This approach is useful when direct alkylation is challenging or when high purity amine intermediates are required.

Detailed Research Findings and Data

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Friedel-Crafts Alkylation Dimethylaminobenzene, 3-bromopropanoic acid, AlCl3 85-90 Requires anhydrous conditions; AlCl3 acts as Lewis acid catalyst
2 Esterification Methanol, H2SO4 (cat.), reflux 90-95 Typical Fischer esterification; removal of water drives reaction to completion
3 Nitrile formation (alternative) Dimethylaminobenzene, acrylonitrile, base catalyst 80-85 Base-catalyzed Michael addition or nucleophilic substitution
4 Catalytic hydrogenation H2, Pd/C or Raney Ni, mild pressure 90-95 Converts nitrile to primary amine
5 Methylation Methyl iodide or dimethyl sulfate, base 85-90 Introduces dimethylamino group onto aromatic ring

Note: The above yields are typical values reported in literature for similar compounds and may vary depending on reaction scale and conditions.

Reaction Mechanisms and Considerations

  • Friedel-Crafts Alkylation:
    The aromatic ring of dimethylaminobenzene undergoes electrophilic substitution with a propanoic acid derivative activated by a Lewis acid catalyst. The dimethylamino group is an activating, ortho/para-directing substituent, but meta substitution can be controlled by steric and electronic factors or by using protecting groups.

  • Esterification:
    Acid-catalyzed esterification proceeds via protonation of the carboxyl group, nucleophilic attack by methanol, and subsequent elimination of water.

  • Catalytic Hydrogenation:
    The nitrile group is reduced to a primary amine under hydrogen gas and catalyst, typically palladium on carbon or Raney nickel, under mild pressure and temperature.

  • Methylation:
    The primary amine is methylated using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base to form the dimethylamino substituent.

Summary Table of Preparation Routes

Preparation Route Key Steps Advantages Disadvantages
Alkylation + Esterification Friedel-Crafts alkylation → esterification Simpler, fewer steps, high yield Requires strong Lewis acids; regioselectivity challenges
Nitrile route + Hydrogenation + Methylation Nitrile formation → hydrogenation → methylation → esterification High purity amine intermediates; flexible More steps; requires hydrogenation setup

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[3-(dimethylamino)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Methyl 3-(4-(3-(Dimethylamino)propoxy)phenyl)propanoate

  • Structure: Differs by a propoxy linker at the para position of the phenyl ring, terminating in a dimethylamino group.
  • Synthesis: Prepared via alkylation of phenol derivatives using 3-(dimethylamino)propyl halides, followed by esterification .
  • Applications: Intermediate in synthesizing ISOX-DUAL, a dual CBP/BRD4 inhibitor. Lithium salts of this compound (e.g., Lithium 3-(4-(3-(dimethylamino)propoxy)phenyl)propanoate) are used in further coupling reactions .

Methyl 3,3-Bis[4-(Dimethylamino)phenyl]propanoate

  • Structure: Contains two 4-(dimethylamino)phenyl groups at the β-position.
  • Synthesis : Likely involves double aryl substitution via nucleophilic addition or cross-coupling reactions .
  • Key Difference : The bis-aryl substitution increases steric bulk and electronic complexity, which may reduce solubility but enhance aromatic stacking interactions in biological systems .

Methyl 3-((3,5-Dimethylphenyl)amino)propanoate

  • Structure: Features a 3,5-dimethylanilino group instead of dimethylamino.

Methyl 3-{[(2,3-Difluorophenyl)methyl]amino}propanoate

  • Structure: Incorporates a difluorophenylmethylamino group.
  • Key Difference : Fluorine atoms introduce electronegativity and metabolic stability, making this derivative more resistant to oxidative degradation .

Structural and Functional Analysis Table

Compound Name Substituent(s) Key Features Applications
Methyl 3-[3-(dimethylamino)phenyl]propanoate 3-(dimethylamino)phenyl Direct substitution, moderate solubility Hypothesized as an intermediate in drug synthesis
Methyl 3-(4-(3-(dimethylamino)propoxy)phenyl)propanoate 4-(3-(dimethylamino)propoxy)phenyl Propoxy linker, enhanced flexibility Key intermediate for ISOX-DUAL (CBP/BRD4 inhibitor)
Methyl 3,3-Bis[4-(dimethylamino)phenyl]propanoate Bis-4-(dimethylamino)phenyl Steric bulk, dual electron donation Potential use in materials science or multi-target inhibitors
Methyl 3-((3,5-dimethylphenyl)amino)propanoate 3,5-dimethylanilino Weaker electron donation Unspecified, likely in agrochemicals
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate 2,3-difluorophenylmethylamino Fluorine-enhanced stability Candidates for CNS drugs

Research Findings and Trends

  • Synthetic Optimization: Methyl 3-(4-(3-(dimethylamino)propoxy)phenyl)propanoate is synthesized in high yield (43 mmol scale) using THF/water solvent systems and lithium hydroxide .
  • Biological Relevance : Analogs with propoxy linkers (e.g., ISOX-DUAL derivatives) show improved pharmacokinetic profiles due to balanced lipophilicity and solubility .
  • Electronic Effects: Dimethylamino groups enhance electron density on aryl rings, critical for π-π interactions in enzyme inhibition .

Biological Activity

Methyl 3-[3-(dimethylamino)phenyl]propanoate, also known as a derivative of the histone deacetylase (HDAC) inhibitor belinostat, has drawn significant attention in pharmacological research due to its biological activity, particularly in oncology. This article delves into its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound primarily functions as a pan-HDAC inhibitor . By inhibiting various classes of HDAC enzymes, it prevents the removal of acetyl groups from histones and non-histone proteins. This leads to several critical biological effects:

  • Increased Acetylation of Histones : The compound promotes the reactivation of tumor suppressor genes that are often silenced in cancer cells.
  • Induction of Cell Cycle Arrest : It halts the progression of cancer cells through the cell cycle, effectively preventing proliferation.
  • Apoptosis : The compound triggers programmed cell death in transformed cells, contributing to its anti-cancer effects.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the biological activity of this compound. Key parameters include:

  • Volume of Distribution : Approximately 409 ± 76.7 L, indicating extensive tissue distribution.
  • Protein Binding : High protein binding rates (92.9% to 95.8%) suggest that a significant portion remains bound in circulation, potentially affecting bioavailability.
  • Metabolism : Primarily metabolized by UGT1A1 through glucuronidation, with minor contributions from CYP450 enzymes.

Table 1: Pharmacokinetic Parameters

ParameterValue
Volume of Distribution409 ± 76.7 L
Protein Binding92.9% - 95.8%
Primary MetabolismUGT1A1 (glucuronidation)

Clinical Efficacy

The clinical efficacy of this compound has been evaluated in various settings, particularly for hematological malignancies:

  • Peripheral T-cell Lymphoma (PTCL) : Clinical trials indicated an overall response rate (ORR) of approximately 25.8% among patients with relapsed or refractory PTCL, with complete responses observed in about 10.8% of patients.
  • Combination Therapies : Enhanced efficacy has been noted when combined with other agents such as bortezomib, suggesting a synergistic effect that warrants further exploration.

Table 2: Clinical Efficacy Data

ConditionOverall Response Rate (ORR)Complete Response Rate
Peripheral T-cell Lymphoma (PTCL)25.8%10.8%

Safety Profile

The safety profile is essential for therapeutic applications:

  • Adverse Events : Common grade 3 or higher adverse events include anemia (10.8%), thrombocytopenia (7%), and neutropenia (6.2%). The incidence of severe toxicity appears lower compared to other HDAC inhibitors.
  • Tolerability : The drug has been well-tolerated in clinical settings, with manageable side effects allowing for continued therapy in many patients.

Table 3: Safety Profile Summary

Adverse EventIncidence (%)
Anemia10.8
Thrombocytopenia7
Neutropenia6.2

Comparative Analysis

A comparative analysis with other HDAC inhibitors highlights the unique properties and potential advantages of this compound:

Table 4: Comparative Analysis with Other HDAC Inhibitors

FeatureThis compoundVorinostatPanobinostat
HDAC Class TargetedI, II, IVI, III, II
ORR in PTCL25.8%~30%~40%
Common Adverse EventsAnemia, ThrombocytopeniaFatigue, NauseaDiarrhea
FDA Approval YearNot yet approved20062015

Q & A

Q. What are the recommended synthetic routes for Methyl 3-[3-(dimethylamino)phenyl]propanoate, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via esterification of 3-[3-(dimethylamino)phenyl]propanoic acid using methanol under acid catalysis (e.g., H₂SO₄). Key steps include:

  • Reflux conditions : 12–24 hours at 60–80°C to ensure complete ester formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm purity using HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.2–2.8 ppm (dimethylamino group), δ 3.6–3.7 ppm (ester methyl), and aromatic protons at δ 6.5–7.2 ppm .
    • ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~45 ppm (dimethylamino) .
  • IR Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (ester C=O stretch) and ~2800 cm⁻¹ (N–CH₃ stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 235 (C₁₂H₁₇NO₂⁺) with fragmentation patterns confirming the dimethylamino-phenyl moiety .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction is essential for resolving bond angles and torsional strain. For example:

  • Bond angles : The dimethylamino group typically forms angles of ~120° with the phenyl ring, while the ester group adopts a planar conformation .
  • Crystallization : Use slow evaporation of dichloromethane/hexane solutions to obtain high-quality crystals .
  • Validation : Compare experimental data (e.g., C–C bond lengths: 1.48–1.52 Å) with computational models (DFT/B3LYP) .

Advanced Research Questions

Q. How can computational chemistry address discrepancies in experimental vs. theoretical spectroscopic data?

Methodological Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare predicted vs. experimental NMR/IR spectra to identify outliers .
  • Electronic Properties : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV for this compound) to predict reactivity and charge distribution .
  • Contradiction Resolution : If experimental ¹H NMR shows unexpected splitting (e.g., due to rotameric forms), use variable-temperature NMR to study dynamic effects .

Q. What strategies mitigate side reactions during derivatization of this compound?

Methodological Answer:

  • Protection of Amino Groups : Use Boc (tert-butoxycarbonyl) protection to prevent undesired alkylation or acylation during functionalization .
  • Optimized Reaction Conditions : For Suzuki coupling, employ Pd(PPh₃)₄ as a catalyst and degassed toluene/ethanol mixtures to suppress homocoupling byproducts .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., de-esterified acids) and adjust reaction stoichiometry or temperature .

Q. How can stability studies inform storage and handling protocols?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ester group in humid conditions (t₁/₂ ~30 days at 25°C, pH 7) and photo-oxidation of the dimethylamino group under UV light .
  • Storage Recommendations :
    • Short-term : Store at –20°C in amber vials under argon .
    • Long-term : Lyophilize and store as a solid in vacuum-sealed containers .
  • Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC quantification of degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-[3-(dimethylamino)phenyl]propanoate
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Methyl 3-[3-(dimethylamino)phenyl]propanoate

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